2-ethylbenzene-1-sulfonic acid
Description
Significance of Arylsulfonic Acids in Chemical Research
Arylsulfonic acids are of paramount importance in chemical research due to their versatile reactivity and utility. ub.eduwikipedia.org They serve as strong, non-oxidizing acid catalysts in various organic reactions, such as esterification and dehydration. ub.eduwikipedia.org Their ability to act as intermediates allows for the synthesis of a wide array of other compounds, including dyes, pharmaceuticals, and detergents. For instance, many antibacterial sulfa drugs are derived from sulfonic acids. Furthermore, the sulfonation reaction itself is a critical tool in organic synthesis, often employed to introduce a functional group that can direct subsequent substitutions on the aromatic ring or act as a temporary protecting group that can be removed later. wikipedia.org The formation of sulfonamides, sulfonyl chlorides, and esters from arylsulfonic acids further broadens their synthetic applicability. wikipedia.org
Specific Context of Alkylbenzenesulfonic Acids: Focus on 2-Ethylbenzene-1-sulfonic Acid
Within the broad family of arylsulfonic acids, alkylbenzenesulfonic acids are a significant subgroup where one or more alkyl groups are also attached to the benzene (B151609) ring. These compounds, particularly those with linear alkyl chains, are precursors to the most widely used synthetic detergents. The position of the alkyl group relative to the sulfonic acid group influences the compound's properties and applications.
This article focuses specifically on This compound , an ortho-substituted alkylbenzenesulfonic acid. In this compound, an ethyl group is positioned adjacent to the sulfonic acid group on the benzene ring. Its synthesis, properties, and reactions are a subject of interest in understanding the intricacies of aromatic substitution and the behavior of ortho-substituted arylsulfonic acids.
Properties of this compound
The physical and chemical characteristics of this compound are foundational to its handling and application in chemical synthesis.
| Property | Value | Source |
| IUPAC Name | 2-ethylbenzenesulfonic acid | sigmaaldrich.comnih.gov |
| CAS Number | 91-24-7 | sigmaaldrich.comnih.gov |
| Molecular Formula | C₈H₁₀O₃S | nih.gov |
| Molecular Weight | 186.23 g/mol | nih.gov |
| Physical Form | Oil | sigmaaldrich.com |
| InChI Key | UGHLEPMKNSFGCE-UHFFFAOYSA-N | sigmaaldrich.com |
Synthesis and Formation
The primary method for synthesizing this compound is through the electrophilic aromatic substitution reaction of ethylbenzene (B125841) with a sulfonating agent. utwente.nl
Sulfonation of Ethylbenzene
The reaction typically involves treating ethylbenzene with concentrated sulfuric acid or, for a faster reaction, fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃). utwente.nl This process is a fast, exothermic, and viscous liquid-liquid reaction. utwente.nl
The sulfonation of ethylbenzene results in a mixture of isomers, primarily the ortho (this compound) and para (4-ethylbenzene-1-sulfonic acid) products. The meta (3-ethylbenzene-1-sulfonic acid) isomer is typically formed in only minor amounts. utwente.nl The ethyl group is an ortho-, para-directing activator, meaning it directs the incoming sulfonic acid group to the positions adjacent (ortho) and opposite (para) to it on the benzene ring.
Isomer Distribution and Reaction Conditions
The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and the strength of the sulfonating agent. Research on the sulfonation of similar alkylbenzenes, like toluene (B28343), has shown that the isomer distribution is sensitive to the concentration of sulfuric acid. For instance, in toluene sulfonation, the ortho-to-para ratio can change significantly with varying acid concentrations.
A study on the mixing sensitivity of ethylbenzene sulfonation using fuming sulfuric acid in a rotor-stator spinning disc reactor revealed that intensified mixing (higher rotational speed) significantly increases the selectivity towards the desired mono-sulfonated products (ortho and para isomers) over the formation of disulfonic acids. utwente.nl
Chemical Reactions
This compound, as a typical arylsulfonic acid, can undergo several characteristic reactions.
Further Sulfonation
Under forcing conditions, this compound can undergo a second sulfonation. This secondary reaction can lead to the formation of di-sulfonated products, such as 2,4-alkylbenzenedisulfonic acid. utwente.nl This is often an undesired side reaction in processes aiming for the mono-sulfonated product. utwente.nl
Desulfonation
Like other arylsulfonic acids, the sulfonation of ethylbenzene is a reversible reaction. Heating this compound in the presence of aqueous acid can remove the sulfonic acid group, regenerating ethylbenzene. This reversibility is sometimes utilized in organic synthesis for purification or to use the sulfonic acid group as a temporary directing group. wikipedia.org
Formation of Derivatives
The sulfonic acid group can be converted into other functional groups. Common derivatives include:
Sulfonyl chlorides: Reaction with reagents like phosphorus pentachloride can convert the sulfonic acid to the corresponding sulfonyl chloride. wikipedia.org
Sulfonamides: Sulfonyl chlorides can then be reacted with ammonia (B1221849) or amines to form sulfonamides. wikipedia.org
Sulfonate esters: Reaction with alcohols can yield sulfonate esters. wikipedia.org
Research Findings
Research on this compound and related compounds has provided valuable insights into reaction mechanisms and industrial processes.
Reaction Kinetics and Mixing Sensitivity
A significant study investigated the mixing sensitivity of the sulfonation of ethylbenzene with fuming sulfuric acid. utwente.nl The research highlighted that this fast and exothermic reaction is sensitive to mixing conditions. Poor mixing can lead to localized high concentrations of the sulfonating agent, promoting the formation of undesired byproducts like disulfonic acids. utwente.nl By using a rotor-stator spinning disc reactor to intensify mixing, the selectivity for the mono-sulfonated products, including this compound, was substantially improved. utwente.nl This finding is crucial for the industrial production of alkylbenzenesulfonic acids, where maximizing the yield of the desired product and minimizing downstream purification costs are critical. utwente.nl
Isomer Separation
The separation of isomers is a common challenge in the chemical industry. While not directly studying this compound, related research on xylene isomers demonstrates the utility of the sulfonation-hydrolysis process for separation. guidechem.com For example, m-xylene (B151644) can be separated from a mixture of xylene isomers because it is more readily sulfonated. guidechem.com After sulfonation, the resulting water-soluble sulfonic acid can be separated from the unreacted isomers. The m-xylene is then recovered by hydrolysis of the sulfonic acid. guidechem.com This principle of differential reactivity in sulfonation is a key concept that can be applied to the separation of other alkylbenzene isomer mixtures.
Spectroscopic Analysis
The characterization of this compound and its isomers relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and substitution pattern. The signals from the ethyl group (a triplet and a quartet) and the distinct patterns of the aromatic protons can differentiate between the ortho, meta, and para isomers. msu.edu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic strong absorption bands for the S=O stretching vibrations and the O-H stretch of the sulfonic acid group would be expected. researchgate.netlibretexts.org For aromatic compounds, specific bands corresponding to C-H and C-C in-ring stretching and C-H out-of-plane ("oop") bending are also diagnostic. libretexts.org
Applications of this compound
The primary application of this compound is as a chemical intermediate.
Intermediate in Chemical Synthesis
This compound, along with its para isomer, is a key precursor in the production of alkylbenzene sulfonates. These sulfonates, particularly linear alkylbenzene sulfonates (LAS), are the workhorse surfactants in the detergent industry. The sulfonation of the alkylbenzene is the first step, followed by neutralization with a base (like sodium hydroxide) to produce the sodium alkylbenzene sulfonate salt, which is the active ingredient in many laundry detergents and cleaning products.
While the bulk of industrial production focuses on linear alkylbenzenes for biodegradability, the chemistry of ethylbenzene sulfonation is fundamental to understanding the broader class of alkylbenzene sulfonate surfactants. Furthermore, as an organic acid, it can find use as a catalyst in certain chemical reactions where a strong, non-volatile acid is required.
Structure
3D Structure
Properties
CAS No. |
91-24-7 |
|---|---|
Molecular Formula |
C8H10O3S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-ethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10O3S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11) |
InChI Key |
UGHLEPMKNSFGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 Ethylbenzene 1 Sulfonic Acid
Direct Sulfonation Routes
Direct sulfonation stands as the principal and most industrially relevant method for the production of ethylbenzenesulfonic acids. This approach involves the direct reaction of ethylbenzene (B125841) with a potent sulfonating agent. The reaction is a classic example of electrophilic aromatic substitution, where the ethyl group, being an ortho-, para-directing activator, influences the position of the incoming sulfonyl group.
Sulfonation of Ethylbenzene: Regioselectivity and Isomer Distribution Studies
The sulfonation of ethylbenzene yields a mixture of isomeric products, primarily the ortho (2-), meta (3-), and para (4-) isomers. The ethyl group is an activating, ortho-, para-directing group, meaning that the 2- and 4-isomers are the kinetically favored products. The meta isomer is typically formed in much smaller quantities. quora.com
The distribution of these isomers is highly dependent on the reaction conditions and the specific sulfonating agent used. Studies on the sulfonation of toluene (B28343), a closely related alkylbenzene, have shown that the presence of sulfonic acids in the reaction medium can decrease the proportion of the ortho-isomer. google.com For ethylbenzene, the para-isomer is generally the major product due to the steric hindrance of the ethyl group, which impedes substitution at the adjacent ortho position.
While specific distribution data for sulfonation with common agents like sulfuric acid are dispersed in the literature, a study using fluorosulfonic acid provides a clear example of the resulting isomer distribution, highlighting the strong preference for the para position.
Table 1: Isomer Distribution in the Sulfonation of Ethylbenzene with Fluorosulfonic Acid This table is based on data from a specific study and illustrates a typical isomer distribution. Proportions may vary with different sulfonating agents and conditions.
| Isomer | CAS Number | Percentage of Product Mixture (%) |
|---|---|---|
| 2-Ethylbenzene-1-sulfonic acid | 91-24-7 | 7.7 |
| 3-Ethylbenzene-1-sulfonic acid | 138-29-4 | 4.0 |
| 4-Ethylbenzene-1-sulfonic acid | 98-69-1 | 88.3 |
Role of Sulfonating Agents: Fuming Sulfuric Acid and Sulfur Trioxide
The choice of sulfonating agent is a critical parameter in the synthesis of this compound, with fuming sulfuric acid and sulfur trioxide being the most common.
Fuming Sulfuric Acid (Oleum): This agent is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄). epo.org The reaction with ethylbenzene is fast, highly exothermic, and occurs in a liquid-liquid system that can become quite viscous. google.comscirp.org The active electrophile in this reaction is believed to be either protonated sulfur trioxide (⁺SO₃H) or SO₃ itself, which is generated in the equilibrium within the oleum (B3057394). epo.orgchegg.com
Sulfur Trioxide (SO₃): In large-scale industrial processes, gaseous sulfur trioxide, often diluted with dry air or nitrogen, is the preferred sulfonating agent. science.govchemicalbook.com This method avoids the large excess of sulfuric acid that needs to be separated or neutralized later. The reaction is rapid and extremely exothermic, necessitating efficient heat removal to maintain control and ensure product quality. chemicalbook.com The use of SO₃ allows for the production of high-purity sulfonic acids with minimal sulfuric acid byproduct.
Kinetic and Thermodynamic Aspects of Alkylbenzene Sulfonation
The sulfonation of alkylbenzenes like ethylbenzene is characterized by fast reaction kinetics and significant heat release.
Kinetics: The reaction is generally considered to follow first-order kinetics with respect to the alkylbenzene. However, some studies, particularly on the sulfonation of nitrobenzene (B124822) with SO₃, suggest a more complex model where the reaction is second order with respect to SO₃. The reaction rate is highly dependent on the concentration of the sulfuric acid or the partial pressure of SO₃. The kinetics of ethylbenzene sulfonation have been found to be fast and highly dependent on the sulfuric acid weight fraction. quora.com
Thermodynamics: The sulfonation reaction is strongly exothermic. The heat of reaction is reported to be approximately -40 kcal/mol (about 150–170 kJ/mol). chemicalbook.com This substantial release of energy requires highly efficient heat transfer systems in the reactor to prevent overheating, which can lead to undesirable side reactions, product degradation, and the formation of colored byproducts and sulfones. The sulfonation is also a reversible reaction, and the addition of water can drive the equilibrium back toward the reactants (desulfonation). epo.org
Influence of Reaction Conditions on Product Yield and Purity
Control over reaction conditions is paramount for maximizing the yield of the desired sulfonic acid isomers and ensuring high purity. Key parameters include temperature, molar ratio of reactants, and mixing intensity.
Table 2: Influence of Reaction Conditions on Ethylbenzene Sulfonation
| Parameter | Effect on Reaction | Research Findings |
|---|---|---|
| Temperature | Controls reaction rate and side reactions. | The reaction is highly exothermic; efficient cooling is crucial for quality control. Industrial processes often operate between 50-70°C, though different stages may involve heating to drive the reaction to completion. |
| Molar Ratio | Affects conversion and byproduct formation. | The molar ratio of SO₃ to the organic feedstock is a critical variable. Control to within 1% is often necessary to achieve excellent product quality and avoid over-sulfonation. science.gov Increasing the molar ratio of SO₃ can significantly increase the conversion rate. |
| Mixing | Impacts mass transfer and selectivity. | The sulfonation of ethylbenzene is a mixing-sensitive reaction. google.comscirp.org Intensified mixing leads to a significant increase in selectivity towards mono-sulfonated products by minimizing the formation of di-sulfonic acids and other byproducts. quora.comgoogle.com |
Reactor Design and Process Intensification in Sulfonation Processes
Modern reactor technology is focused on managing the high exothermicity and fast kinetics of sulfonation to improve safety, yield, and product quality.
Falling Film Reactors (FFRs): FFRs are the standard for industrial-scale sulfonation with gaseous SO₃. In these reactors, the liquid ethylbenzene flows down the inner walls of vertical tubes as a thin film, providing a large surface area for reaction with the co-current SO₃ gas stream. chemicalbook.com This design allows for excellent heat transfer through the tube walls to a cooling jacket, effectively controlling the reaction temperature.
Process Intensification:
Spinning Disc Reactors (SDRs): This novel reactor type uses a fast-rotating disc to create highly sheared thin films. SDRs offer exceptional mass and heat transfer rates, which has been shown to significantly improve selectivity in the sulfonation of ethylbenzene by minimizing byproduct formation that occurs in poorly mixed regions. quora.com
Microreactors: These devices feature channels with sub-millimeter dimensions, providing extremely high surface-area-to-volume ratios. This allows for near-isothermal operation and precise control over reaction conditions, leading to higher yields and fewer side reactions.
Indirect Synthesis Pathways
While direct sulfonation of ethylbenzene is the overwhelmingly dominant synthetic strategy, alternative or indirect pathways are not widely documented or utilized in industrial practice. The chemical literature focuses almost exclusively on the direct electrophilic substitution approach due to its efficiency and the ready availability of the starting material.
Attempts to perform a Friedel-Crafts alkylation on benzenesulfonic acid to produce ethylbenzenesulfonic acid are generally unsuccessful. The sulfonic acid group is a strong deactivating group, which makes the aromatic ring highly resistant to further electrophilic attack under Friedel-Crafts conditions.
Other multi-step synthetic sequences, for example, involving the oxidation of a pre-installed sulfur-containing functional group on the ethylbenzene ring, are not common. Such routes would likely be more complex, less atom-economical, and more expensive than direct sulfonation. Therefore, direct sulfonation remains the sole commercially and synthetically viable methodology for producing this compound.
Approaches via Substituted Anilines (e.g., o-Ethyl Aniline)
The synthesis of this compound from o-ethyl aniline (B41778) is a multi-step process that leverages the reactivity of aromatic amines. The primary route involves the diazotization of o-ethyl aniline to form a diazonium salt, which is then converted to the target sulfonic acid.
The initial step is the diazotization of o-ethyl aniline. This reaction is typically carried out in a cold aqueous solution (0–5 °C) by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). lumenlearning.com The resulting 2-ethylbenzenediazonium chloride is a reactive intermediate.
Following diazotization, the diazonium salt is subjected to a reaction that introduces the sulfonic acid group. A common method is a variation of the Sandmeyer reaction, where the diazonium salt is treated with sulfur dioxide (SO₂) in the presence of a copper(I) catalyst, such as copper(I) chloride (CuCl). chemicalbook.combrainly.in This reaction typically yields the corresponding 2-ethylbenzenesulfonyl chloride.
The final step is the hydrolysis of the 2-ethylbenzenesulfonyl chloride to produce this compound. This is generally achieved by heating the sulfonyl chloride with water.
Mechanistic Insights:
The diazotization reaction proceeds through the formation of a nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine group of o-ethyl aniline acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the stable 2-ethylbenzenediazonium ion. lumenlearning.com
The conversion of the diazonium salt to the sulfonyl chloride is believed to proceed via a radical-nucleophilic aromatic substitution mechanism. The copper(I) catalyst facilitates a single-electron transfer to the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then reacts with sulfur dioxide. lumenlearning.com
Table 1: Reaction Parameters for the Synthesis of this compound via o-Ethyl Aniline
| Step | Reagents | Reaction Conditions | Product |
| Diazotization | o-Ethylaniline, Sodium Nitrite, Hydrochloric Acid | 0-5 °C, Aqueous solution | 2-Ethylbenzenediazonium chloride |
| Sulfonylation | 2-Ethylbenzenediazonium chloride, Sulfur Dioxide, Copper(I) Chloride | Glacial acetic acid | 2-Ethylbenzenesulfonyl chloride |
| Hydrolysis | 2-Ethylbenzenesulfonyl chloride, Water | Heating | This compound |
Derivatization from Other Organosulfur Compounds
An alternative synthetic route to this compound involves the derivatization of other organosulfur compounds, most notably through the oxidation of thiols.
A plausible precursor for this method is 2-ethylthiophenol. The oxidation of thiophenols to their corresponding sulfonic acids is a well-established transformation in organic synthesis. chemicalbook.com Various oxidizing agents can be employed for this purpose, including strong oxidants like potassium permanganate (B83412) (KMnO₄), hydrogen peroxide (H₂O₂), or nitric acid. chemicalbook.com
For instance, the reaction of 2-ethylthiophenol with an oxidizing agent such as chlorine in an aqueous solution can lead to the formation of this compound. chemicalbook.com
Mechanistic Considerations:
The oxidation of a thiol to a sulfonic acid is a stepwise process. The thiol is first oxidized to a sulfenic acid (R-SOH), which is then further oxidized to a sulfinic acid (R-SO₂H), and finally to the sulfonic acid (R-SO₃H). The specific intermediates and the reaction rate depend on the choice of oxidizing agent and the reaction conditions.
Table 2: Comparison of Oxidizing Agents for the Conversion of 2-Ethylthiophenol
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Potential Disadvantages |
| Potassium Permanganate | Aqueous solution, often with heating | Strong and effective oxidant | Can lead to over-oxidation and side reactions |
| Hydrogen Peroxide | Aqueous or organic solvent | Relatively clean oxidant (water is the byproduct) | May require a catalyst for efficient reaction |
| Nitric Acid | Concentrated or dilute solutions | Powerful oxidizing agent | Can lead to nitration of the aromatic ring as a side reaction |
| Chlorine | Aqueous solution | Effective for this transformation | Can result in chlorination of the aromatic ring |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles can be applied primarily to the direct sulfonation of ethylbenzene, which is an alternative to the multi-step syntheses described above.
Direct sulfonation of ethylbenzene with sulfuric acid or oleum is a common industrial method. chemicalbook.com However, these traditional methods often involve harsh conditions and the use of corrosive reagents. Green chemistry approaches focus on the use of more environmentally benign catalysts and reaction conditions.
One promising green approach is the use of solid acid catalysts. These catalysts are typically non-corrosive, reusable, and can be easily separated from the reaction mixture, minimizing waste. Examples of solid acid catalysts that have been investigated for aromatic sulfonation include silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄). ajgreenchem.com These catalysts can be used with sulfonating agents like sodium bisulfite under solvent-free conditions, often accelerated by microwave irradiation, which can significantly reduce reaction times and energy consumption. ajgreenchem.com
Another green chemistry strategy is the use of solvent-free reaction conditions. Performing the sulfonation in the absence of a solvent reduces the environmental impact associated with solvent use and disposal. Microreactor technology has also been explored for sulfonation reactions, offering enhanced heat and mass transfer, which can lead to improved selectivity and safety under solvent-free conditions. dicp.ac.cn
It is important to note that the direct sulfonation of ethylbenzene typically yields a mixture of isomers, with the para-substituted product (4-ethylbenzenesulfonic acid) being the major product due to steric hindrance at the ortho positions. chemicalbook.com Achieving high selectivity for the ortho isomer (this compound) through direct sulfonation remains a significant challenge.
Table 3: Green Chemistry Approaches to Aromatic Sulfonation
| Principle | Approach | Example | Benefits |
| Use of Catalysis | Solid acid catalysts | Silica-supported perchloric acid (SiO₂/HClO₄) | Reusable, non-corrosive, easy separation. ajgreenchem.com |
| Solvent-Free Conditions | Microwave-assisted synthesis | Reaction of aromatic compounds with sodium bisulfite | Reduced waste, lower environmental impact. ajgreenchem.com |
| Energy Efficiency | Microreactor technology | Continuous flow sulfonation | Improved heat and mass transfer, enhanced safety, shorter reaction times. dicp.ac.cn |
Chemical Reactivity and Transformation Studies of 2 Ethylbenzene 1 Sulfonic Acid
Acid-Catalyzed Reactions
As a strong acid itself, 2-ethylbenzene-1-sulfonic acid can act as a catalyst in various chemical transformations. Its proton-donating ability is utilized in reactions such as esterification, dehydration, and polymerization. elchemy.com In esterification, for instance, it can catalyze the reaction between an alcohol and a carboxylic acid to form an ester. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by this compound, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Alkylbenzenesulfonic acids are also employed in the synthesis of carbon-based solid acid catalysts. In one method, a mixture of starch and an alkylbenzenesulfonic acid is heated under a nitrogen atmosphere. The resulting black solid, after being washed, functions as a stable and reusable solid acid catalyst for reactions like esterification. scirp.orgsemanticscholar.org This demonstrates the compound's role both as a precursor and a functional group in heterogeneous catalysis.
Desulfonation Processes: Kinetics and Equilibrium Considerations
The sulfonation of aromatic compounds is a reversible reaction. The reverse reaction, known as desulfonation, involves the removal of the sulfonic acid group (–SO₃H) from the aromatic ring. wikipedia.org For this compound, this process is typically achieved by heating the compound in the presence of dilute aqueous acid. youtube.comyoutube.com The equilibrium between the sulfonation and desulfonation reactions can be manipulated by controlling the concentration of the reagents. According to Le Chatelier's principle, using concentrated sulfuric acid favors the formation of the sulfonic acid, while adding water and heating the mixture drives the equilibrium toward the reactants (ethylbenzene and sulfuric acid). youtube.com
The kinetics of desulfonation for arylsulfonic acids are generally first-order with respect to the sulfonic acid. researchgate.net The rate of this reaction is highly dependent on temperature and the concentration of the acid medium. In industrial processes involving mixtures of ethylbenzenesulfonic acid isomers, selective desulfonation is a critical step. For example, to enrich the meta-isomer, a mixture can be heated with steam. The ortho- and para-isomers, which are less stable, are preferentially desulfonated back to ethylbenzene (B125841), which is then removed by steam distillation. google.com This process is continued until a high ratio of the desired meta-isomer is achieved. google.com
One patented process details the desulfonation of a mixture of ethylbenzenesulfonic acid isomers by introducing steam at temperatures between 160°C and 170°C for several hours. This selective hydrolysis removes the ortho- and para-isomers, enriching the more stable meta-isomer. google.com
| Parameter | Condition | Outcome | Source |
|---|---|---|---|
| Reactant | Mixture of ethylbenzenesulfonic acid isomers | - | google.com |
| Temperature | 160-170°C | Maintained for selective desulfonation | google.com |
| Reagent | Steam | Used for hydrolysis and removal of ethylbenzene | google.com |
| Duration | 9 hours | Achieved a meta/para isomer ratio of 98/2 | google.com |
| Final H₂SO₄ Content | 43.4% | - | google.com |
Formation of Derivatives and Functionalization
The sulfonic acid group can be converted into a more reactive sulfonyl halide, most commonly a sulfonyl chloride. This transformation is a key step in the synthesis of other derivatives. A prevalent method for synthesizing 2-ethylbenzenesulfonyl chloride from this compound is the reaction with thionyl chloride (SOCl₂). smolecule.com This reaction typically proceeds under reflux, producing the desired sulfonyl chloride along with sulfur dioxide and hydrochloric acid as byproducts. smolecule.com
Other chlorinating agents, such as phosphorus pentachloride (PCl₅) or chlorosulfonic acid, can also be used to prepare arylsulfonyl chlorides from their corresponding sulfonic acids or salts. smolecule.comorgsyn.org
2-Ethylbenzenesulfonyl chloride is a valuable intermediate for preparing sulfonamides. It readily reacts with primary or secondary amines in a reaction that replaces the chlorine atom with the amino group, forming a stable sulfur-nitrogen bond. smolecule.com This reaction is fundamental to the synthesis of a wide array of sulfonamide compounds, which have applications in various fields, including pharmaceuticals. smolecule.comnih.gov The versatility of this reaction allows for the introduction of diverse functionalities by selecting different amines as reactants. nih.gov
| Derivative | Precursor | Key Reagent(s) | General Reaction Type | Source |
|---|---|---|---|---|
| 2-Ethylbenzenesulfonyl chloride | This compound | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Chlorination | smolecule.com |
| 2-Ethylbenzenesulfonamide | 2-Ethylbenzenesulfonyl chloride | Ammonia (B1221849) or a primary/secondary amine (R-NH₂ or R₂NH) | Nucleophilic acyl substitution | smolecule.com |
The ethyl group attached to the benzene (B151609) ring of this compound can also undergo chemical modification. A significant reaction is the oxidation of the alkyl side chain. libretexts.org When an alkylbenzene is treated with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, the entire alkyl chain is oxidized down to a carboxylic acid group, provided that the benzylic carbon has at least one hydrogen atom. libretexts.orgyoutube.comlibretexts.org In the case of this compound, this reaction would convert the ethyl group into a carboxylic acid group, yielding 2-sulfobenzoic acid. For this transformation to occur, the benzylic carbon of the ethyl group must possess at least one attached hydrogen, which it does. libretexts.orglibretexts.org
Another reaction targeting the side chain is benzylic halogenation. Using a reagent like N-bromosuccinimide (NBS), a bromine atom can be selectively introduced at the benzylic position of the ethyl group under radical conditions. libretexts.org
Reaction Pathways in Complex Chemical Environments
In industrial settings, the sulfonation of ethylbenzene is often performed using potent sulfonating agents like fuming sulfuric acid (oleum), creating a complex and highly reactive environment. researchgate.net The reaction is fast and exothermic, and its outcome is sensitive to mixing conditions. researchgate.net In such environments, this compound can undergo further reactions. A significant pathway is a consecutive sulfonation, where the initially formed monosulfonic acid reacts further to yield di-sulfonated products, primarily 2,4-dialkylbenzenedisulfonic acid. researchgate.net
The reaction environment is a heterogeneous liquid-liquid system where the distribution of isomers (ortho, para, and meta) and the extent of di-sulfonation are influenced by factors such as temperature, molar ratios of reactants, and the intensity of mixing. researchgate.net Poorly mixed regions can lead to localized temperature or concentration gradients, potentially increasing the formation of undesired byproducts like sulfones or di-sulfonated compounds. researchgate.net Furthermore, the interplay between sulfonation, desulfonation, and isomer rearrangement is a key consideration in processes that operate at high temperatures, as seen in the selective desulfonation used to isolate specific isomers. google.com
Advanced Analytical Characterization of 2 Ethylbenzene 1 Sulfonic Acid and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the precise molecular structure of 2-ethylbenzene-1-sulfonic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the identity and substitution pattern of the compound.
¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. Due to the strong acidity of the sulfonic acid group, the proton on the SO₃H group is often exchanged with deuterium (B1214612) in common NMR solvents like D₂O, making it invisible in the spectrum. The remaining signals are characteristic of the ethyl and aromatic protons.
Ethyl Group: The ethyl group protons appear as a triplet and a quartet. The methyl (CH₃) protons, being further from the electron-withdrawing benzene (B151609) ring, resonate upfield as a triplet. The methylene (B1212753) (CH₂) protons are adjacent to the aromatic ring and thus appear downfield as a quartet.
Aromatic Protons: The four protons on the benzene ring are in distinct chemical environments due to the ortho-substitution pattern, leading to a complex multiplet in the aromatic region of the spectrum. The deshielding effect of the sulfonic acid group causes these protons to shift significantly downfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are expected: two for the ethyl group and six for the aromatic ring. The carbon atom directly attached to the sulfonic acid group (C1) is typically the most downfield aromatic signal due to strong deshielding effects.
Predicted NMR Data for this compound The following table presents predicted chemical shifts (δ) in ppm relative to tetramethylsilane (B1202638) (TMS). Actual values may vary based on solvent and experimental conditions.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Ethyl Group | ||
| -CH₃ | ~1.2 ppm (triplet) | ~15 ppm |
| -CH₂- | ~2.8 ppm (quartet) | ~26 ppm |
| Aromatic Ring | ||
| C1-SO₃H | - | ~142 ppm |
| C2-CH₂CH₃ | - | ~140 ppm |
| C3 | ~7.8 ppm (multiplet) | ~132 ppm |
| C4 | ~7.4 ppm (multiplet) | ~129 ppm |
| C5 | ~7.5 ppm (multiplet) | ~126 ppm |
| C6 | ~7.9 ppm (multiplet) | ~128 ppm |
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the sulfonic acid group. A very broad and strong absorption band is typically observed in the 3000-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration involved in strong hydrogen bonding. docbrown.info Other key absorptions include the asymmetric and symmetric stretching of the S=O bonds. researchgate.net
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar bonds and is particularly useful for observing vibrations of the carbon skeleton. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3000 - 2500 | Strong, Very Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |
| S=O Asymmetric Stretch | 1250 - 1180 | Strong |
| S=O Symmetric Stretch | 1080 - 1030 | Strong |
| S-O Stretch | 700 - 600 | Strong |
| C-S Stretch | 800 - 700 | Medium |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (molar mass: 186.23 g/mol ), the molecular ion peak [M]⁺• would be observed at an m/z of 186.
The fragmentation pattern is characteristic of alkylbenzenesulfonic acids. researchgate.net Key fragmentation pathways include:
Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group is a common fragmentation for ethylbenzene (B125841) derivatives, leading to a stable benzylic cation. This would produce a fragment at m/z 171 ([M-15]⁺).
Desulfonation: The loss of sulfur dioxide (SO₂) or the entire sulfonic acid group (•SO₃H) is characteristic. researchgate.netaaqr.org
Loss of SO₂ (64 u) from the molecular ion would result in a peak at m/z 122.
Loss of the sulfonyl radical (•SO₂OH, 81 u) would result in a peak at m/z 105, corresponding to the ethylphenyl cation.
Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |
| 186 | Molecular Ion | [C₈H₁₀O₃S]⁺• | Parent ion |
| 171 | [M - CH₃]⁺ | [C₇H₇O₃S]⁺ | Loss of methyl radical from ethyl group |
| 122 | [M - SO₂]⁺• | [C₈H₁₀O]⁺• | Loss of sulfur dioxide |
| 105 | [M - SO₃H]⁺ | [C₈H₉]⁺ | Loss of sulfonic acid radical |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the m/z 105 fragment |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
Chromatographic Methods for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for separating it from its positional isomers (3-ethylbenzene-1-sulfonic acid and 4-ethylbenzene-1-sulfonic acid). Due to the high polarity and non-volatile nature of sulfonic acids, Gas Chromatography (GC) is generally not suitable without prior derivatization.
The separation of positional isomers is often challenging because they have identical masses and very similar polarities. researchgate.net Specialized HPLC columns and mobile phase conditions are required to achieve adequate resolution.
Reversed-Phase HPLC: Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl, Biphenyl, PFP) are often effective for separating aromatic positional isomers. mtc-usa.comgtfch.org These columns provide alternative selectivity to standard C18 columns by enabling π-π interactions between the stationary phase and the aromatic ring of the analyte.
Ion-Pair Chromatography: This technique is widely used for highly polar and ionic compounds like sulfonic acids. phenomenex.blogchromatographyonline.com A bulky counter-ion (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium) is added to the mobile phase. chromatographyonline.com This counter-ion forms a neutral ion pair with the anionic sulfonate, increasing its hydrophobicity and allowing it to be retained and separated on a standard reversed-phase (e.g., C18) column. diva-portal.orgthermofisher.com The choice of counter-ion and its concentration are critical parameters for optimizing the separation.
Quantitative Determination of Sulfonic Acid Groups
The concentration of this compound in a solution can be accurately determined by acid-base titration. The sulfonic acid group is strongly acidic, comparable to sulfuric acid, which allows for a straightforward titration with a standardized strong base, such as sodium hydroxide (B78521) (NaOH).
The reaction is a simple 1:1 neutralization: C₂H₅C₆H₄SO₃H + NaOH → C₂H₅C₆H₄SO₃Na + H₂O
The equivalence point of the titration can be detected using several methods:
Potentiometric Titration: A pH electrode is used to monitor the pH of the solution as the titrant (NaOH) is added. A plot of pH versus the volume of titrant added shows a sharp inflection at the equivalence point, which corresponds to the complete neutralization of the sulfonic acid.
Conductometric Titration: This method monitors the electrical conductivity of the solution during the titration. tau.ac.il Initially, the conductivity is high due to the presence of highly mobile hydronium ions (H₃O⁺) from the dissociation of the strong sulfonic acid. As NaOH is added, the H₃O⁺ ions are replaced by less mobile Na⁺ ions, causing the conductivity to decrease. chempedia.info After the equivalence point, the conductivity begins to rise sharply due to the addition of excess NaOH (highly mobile OH⁻ ions). researchgate.net The equivalence point is determined graphically as the intersection of the two linear portions of the titration curve. researchgate.net
Both methods provide a reliable and accurate means of quantifying the sulfonic acid content without interference from weaker acidic functionalities that might be present as impurities.
Applications in Chemical Science and Technology
Catalytic Applications
The presence of the strongly acidic sulfonic acid group is the primary driver for the catalytic utility of 2-ethylbenzene-1-sulfonic acid and related compounds. This section delves into its role in Brønsted acid catalysis, its incorporation into solid acid catalysts, and its potential as a catalyst promoter.
Brønsted Acid Catalysis in Organic Reactions
Aromatic sulfonic acids are well-established as effective Brønsted acid catalysts in a multitude of organic transformations. nih.gov Their high acidity allows them to protonate various organic substrates, thereby activating them for subsequent reactions. While specific research detailing the catalytic performance of this compound is not extensively documented in publicly available literature, its activity can be inferred from the behavior of analogous alkylbenzene sulfonic acids.
These catalysts are frequently employed in reactions such as esterification, alkylation, and acylation. For instance, benzenesulfonic acid is known to be a strong acid catalyst in esterification, dehydration, and polymerization reactions. elchemy.com The general mechanism involves the protonation of a carbonyl oxygen or a hydroxyl group, which facilitates nucleophilic attack.
Table 1: Examples of Organic Reactions Catalyzed by Aromatic Sulfonic Acids
| Reaction Type | Catalyst Example | Substrates | Product |
|---|---|---|---|
| Esterification | p-Toluenesulfonic acid | Carboxylic Acid + Alcohol | Ester + Water |
| Friedel-Crafts Alkylation | Benzenesulfonic acid | Aromatic Ring + Alkene | Alkylated Aromatic |
This table illustrates the general catalytic applications of aromatic sulfonic acids, which are expected to be similar for this compound.
Development of Solid Acid Catalysts Incorporating Sulfonic Acid Moieties
To overcome the challenges associated with the separation and recovery of homogeneous catalysts, significant research has been directed towards the development of solid acid catalysts. Immobilizing sulfonic acid groups onto solid supports combines the high activity of the acid with the practical advantages of a heterogeneous system.
One approach involves the sulfonation of polymers, such as polydivinylbenzene, to create efficient and stable solid acid catalysts for reactions like esterification and acylation. epa.gov Another strategy involves tethering sulfonic acid groups to inorganic supports like silica. Research on silica-supported 4-ethylphenylsulfonic acid, an isomer of the title compound, has demonstrated its effectiveness as a heterogeneous catalyst. nih.gov In a study on the 1,2-dihydroxylation of 1-methylcyclohexene, silica-supported 4-ethylphenylsulfonic acid provided a high yield and selectivity for the desired diol product. nih.gov It also showed the best catalytic activity for the cross-dehydrogenative coupling between cyclopentanone (B42830) and xanthene. nih.gov
Table 2: Catalytic Performance of Silica-Supported 4-Ethylphenylsulfonic Acid in Selected Reactions
| Reaction | Substrates | Product | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| 1,2-Dihydroxylation | 1-Methylcyclohexene + H₂O₂ | 1-Methyl-1,2-cyclohexanediol | 90 | 96 |
Data from a study on silica-supported 4-ethylphenylsulfonic acid, a structural isomer of this compound. nih.gov
Role as a Catalyst Promoter or Co-catalyst
Role as a Chemical Intermediate in Advanced Material Synthesis
Beyond its catalytic applications, this compound and its derivatives can serve as versatile building blocks for the synthesis of more complex molecules and materials.
Precursor for Specialty Chemicals
Benzenesulfonic acid and its derivatives are important intermediates in the chemical industry, particularly in the synthesis of dyes and surfactants. elchemy.com For example, benzenesulfonic acid is a precursor in the production of azo dyes. elchemy.com The sulfonic acid group enhances the water solubility of the resulting dye molecules. Similarly, linear alkylbenzene sulfonates, which are widely used as surfactants in detergents, are produced from the corresponding sulfonic acids. elchemy.com While direct evidence for the use of this compound as a precursor for specific commercial specialty chemicals is limited, its chemical structure suggests its potential for similar applications.
Incorporation into Coordination Polymers and Metal-Organic Frameworks
In recent years, there has been growing interest in the use of sulfonic acids as organic linkers for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov The sulfonate group can coordinate to metal ions, forming extended network structures. The incorporation of sulfonic acid functionalities into MOFs can impart Brønsted acidity, making them useful as solid acid catalysts. nih.gov
For instance, coordination polymers have been synthesized using 4-(8-hydroxyquinoline-5-azo)-benzenesulfonic acid as a multidentate ligand. nih.gov While the use of this compound as a linker in MOFs and coordination polymers is not yet a widely explored area, its bifunctional nature—a coordinating sulfonate group and an aromatic ring that could be further functionalized—makes it a potentially interesting candidate for the design of new functional materials.
Theoretical and Computational Chemistry of 2 Ethylbenzene 1 Sulfonic Acid
The study of 2-ethylbenzene-1-sulfonic acid through theoretical and computational chemistry provides profound insights into its molecular properties and reactivity. These computational approaches allow for the examination of phenomena that are difficult or impossible to observe experimentally, offering a detailed picture of the electronic structure, reaction dynamics, and physicochemical properties of this compound and its analogs.
Environmental Chemical Behavior and Degradation Pathways Mechanistic Focus
Abiotic Transformation Processes
Abiotic transformation processes, which are chemical reactions that occur without the involvement of microorganisms, play a significant role in the environmental degradation of 2-ethylbenzene-1-sulfonic acid. These processes primarily include photochemical degradation and hydrolysis.
Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light. For aromatic sulfonic acids like this compound, this process is initiated by the absorption of solar radiation, leading to the cleavage of the carbon-sulfur (C-S) bond. The photolysis of benzenesulfonic acid, a parent compound, in aqueous solutions has been shown to yield sulfurous acid, sulfuric acid, benzene (B151609), and biphenyl. The reaction is understood to proceed via the formation of phenyl and sulfonyl radicals upon C-S bond scission.
Table 1: Photodegradation Characteristics of Benzenesulfonic Acid (as a proxy for this compound)
| Parameter | Value/Observation | Conditions | Reference |
| Primary Mechanism | Carbon-Sulfur (C-S) bond fission | Aqueous solution | cleaninginstitute.org |
| Inorganic Products | Sulfurous acid, Sulfuric acid | Acidic aqueous solution | cleaninginstitute.orgresearchgate.net |
| Organic Products | Benzene, Biphenyl, Tarry material | Alkaline and acidic solutions | cleaninginstitute.org |
| Quantum Yield | 0.26 | Acidic aqueous solution | cleaninginstitute.org |
Note: Data presented is for benzenesulfonic acid and serves as an analogue for this compound due to a lack of specific data for the latter.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Sulfonic acids are generally considered to be resistant to hydrolysis under typical environmental conditions of pH and temperature. However, under more extreme conditions, such as with superheated steam, benzenesulfonic acid can undergo hydrolysis to yield benzene and sulfuric acid. This suggests that the C-S bond, while stable, can be cleaved hydrolytically at elevated temperatures.
Studies on the hydrothermal stability of various sulfonic acid compounds have shown that aromatic-sulfonic acids are more susceptible to degradation at elevated temperatures (e.g., 130-160°C) compared to alkyl sulfonic acids, which exhibit greater stability. This indicates that the linkage of the sulfonic acid group to the aromatic ring in this compound is the point of hydrolytic vulnerability under high-temperature conditions. Under ambient environmental conditions, the rate of hydrolysis is expected to be negligible, and therefore it is not considered a significant degradation pathway.
Biotic Degradation Mechanisms in Environmental Compartments
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms, and it is the primary mechanism for the removal of alkylbenzene sulfonates from the environment. The structure of this compound, with its alkyl side chain, makes it susceptible to microbial attack.
Under aerobic conditions (in the presence of oxygen), the biodegradation of alkylbenzene sulfonates is a well-documented process. While specific pathways for this compound are not extensively detailed in the literature, the degradation is expected to follow the general mechanism established for linear alkylbenzene sulfonates (LAS). This process is typically initiated by the enzymatic oxidation of the terminal carbon of the alkyl chain (ω-oxidation), followed by the shortening of the chain through β-oxidation.
This initial attack is carried out by monooxygenase or dioxygenase enzymes, leading to the formation of sulfophenyl carboxylates (SPCs). These intermediates are then further degraded. A crucial step in the complete mineralization is desulfonation, the removal of the sulfonate group, which can occur either before or after the opening of the aromatic ring. The aromatic ring is typically cleaved by dioxygenase enzymes, leading to the formation of aliphatic compounds that can then enter central metabolic pathways.
Several genera of bacteria have been identified as capable of degrading alkylbenzene sulfonates, including Pseudomonas, Aeromonas, Vibrio, and Nocardia. These microorganisms often work in consortia, where different species carry out different steps of the degradation pathway. The position of the ethyl group on the benzene ring in this compound may influence the rate of biodegradation compared to its linear counterparts, as branching in the alkyl chain can sometimes hinder enzymatic attack.
Table 2: Key Steps and Microbial Genera in Aerobic Biodegradation of Alkylbenzene Sulfonates
| Degradation Step | Description | Key Enzymes | Relevant Microbial Genera |
| Alkyl Chain Oxidation | Initial attack on the ethyl group, likely via ω- and β-oxidation. | Monooxygenases, Dioxygenases | Pseudomonas, Nocardia |
| Desulfonation | Cleavage of the carbon-sulfur bond to release sulfite/sulfate. | Sulfonatases | Pseudomonas, Aeromonas |
| Aromatic Ring Cleavage | Opening of the benzene ring to form aliphatic intermediates. | Dioxygenases | Pseudomonas, Vibrio |
Note: This table is based on the general biodegradation pathways of alkylbenzene sulfonates and is expected to be analogous for this compound.
Under anaerobic conditions (in the absence of oxygen), the biodegradation of alkylbenzene sulfonates is generally much slower and less efficient than under aerobic conditions. For ethylbenzene (B125841), the non-sulfonated parent compound, anaerobic degradation has been observed to proceed via the addition of fumarate to the ethyl group, a reaction catalyzed by ethylbenzene dehydrogenase. This is followed by a series of reactions that lead to the formation of benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.
While the anaerobic degradation of this compound is not well-documented, it is plausible that a similar initial activation of the ethyl group could occur, followed by subsequent degradation steps. The presence of the sulfonate group may, however, influence the feasibility and kinetics of these reactions. Desulfonation under anaerobic conditions is a known process, often catalyzed by specific enzymes in sulfate-reducing bacteria.
Environmental Partitioning and Distribution Models (Chemical Transport)
The environmental partitioning of this compound describes its distribution between different environmental compartments such as water, soil, and air. The physicochemical properties of the molecule, particularly its water solubility and its tendency to sorb to solids, are key determinants of its fate and transport.
The sulfonic acid group is highly polar and imparts significant water solubility to the molecule. Consequently, this compound is expected to be predominantly found in the aqueous phase. Its volatility is expected to be low, meaning it will not readily partition into the atmosphere.
In soil and sediment, the dominant partitioning process is expected to be sorption to organic carbon. The hydrophobic ethylbenzene portion of the molecule will interact with organic matter in soil and sediment, leading to its partitioning out of the water phase. The extent of this sorption is described by the soil organic carbon-water partitioning coefficient (Koc). While a specific Koc value for this compound is not available, linear alkylbenzene sulfonates have been shown to partition to sludge and organic carbon in sediments. The sorption of LAS is also influenced by the chain length of the alkyl group, with longer chains leading to greater sorption.
Environmental fate models can be used to predict the distribution of this compound. These models use physicochemical properties such as the octanol-water partition coefficient (Kow), Henry's Law constant, and Koc to estimate the concentrations in different environmental media. Given the high water solubility and low volatility, these models would likely predict that this compound released to the environment will primarily reside in water and, to a lesser extent, sorb to soil and sediment, with negligible amounts partitioning to the atmosphere.
Table 3: Predicted Environmental Partitioning Behavior of this compound
| Environmental Compartment | Expected Partitioning Behavior | Rationale |
| Water | High | The sulfonic acid group confers high water solubility. |
| Soil/Sediment | Moderate | Sorption to organic carbon via the ethylbenzene group. |
| Air | Low | Low volatility due to the ionic nature of the sulfonate group. |
| Biota | Low to Moderate | Bioaccumulation is possible due to the hydrophobic ethylbenzene moiety, but the high water solubility may limit this. |
Future Research Directions and Emerging Areas
Novel Synthetic Approaches for Enhanced Regioselectivity
The conventional sulfonation of ethylbenzene (B125841) typically yields a mixture of ortho, para, and, to a lesser extent, meta isomers, necessitating energy-intensive separation processes. researchgate.netchemicalbook.com Future research is focused on developing novel synthetic methodologies that offer superior control over the regiochemical outcome, specifically favoring the production of 2-ethylbenzene-1-sulfonic acid (the ortho isomer).
One promising avenue is the use of advanced reactor technologies. For instance, studies on the sulfonation of similar alkylbenzenes, like toluene (B28343) and ethylbenzene, in rotor-stator spinning disc reactors have shown that intensified mixing conditions can significantly enhance selectivity towards mono-sulfonated products over di-sulfonated ones. utwente.nlresearchgate.net Further research could optimize parameters such as reactor geometry, rotational speed, and molar flow ratios to maximize the yield of the ortho isomer. utwente.nlresearchgate.net
Another key area involves the rational design of catalysts and reaction media. Shape-selective catalysts, such as zeolites or metal-organic frameworks (MOFs), could be engineered with pores and channels that sterically favor the formation of the ortho-substituted product. Additionally, computational studies and density functional theory (DFT) simulations are becoming instrumental in predicting reaction pathways. nih.gov Recent mechanistic investigations suggest that the sulfonation of arenes can proceed through a concerted pathway involving two SO₃ molecules, forming a cyclic transition state. nih.gov By exploring different sulfonating agents and solvent systems, researchers aim to manipulate the transition state energetics to favor ortho-substitution.
Table 1: Factors Influencing Regioselectivity in Ethylbenzene Sulfonation
| Factor | Influence on Regioselectivity | Research Focus |
|---|---|---|
| Reactor Technology | Mixing intensity affects the competition between mono- and di-sulfonation. utwente.nlresearchgate.net | Optimization of spinning disc reactors and other microreactors for enhanced ortho-isomer selectivity. |
| Catalyst Design | Steric hindrance within catalyst pores can favor specific isomers. | Development of shape-selective zeolites and MOFs as sulfonation catalysts. |
| Reaction Mechanism | The nature of the electrophile and transition state geometry dictates isomer distribution. nih.gov | Computational modeling (DFT) to identify conditions that lower the activation energy for ortho-sulfonation. |
| Solvent/Additives | The reaction medium can influence the stability of intermediates and transition states. | Investigation of ionic liquids or novel solvent systems to direct regioselectivity. |
Exploration of New Catalytic Applications
Aromatic sulfonic acids are well-established as strong Brønsted acid catalysts in various organic transformations, including esterification, alkylation, and hydrolysis. wikipedia.orgmdpi.comnih.gov While this is a known application, future research on this compound is shifting towards its use in advanced, sustainable catalytic systems. The primary focus is on immobilizing the sulfonic acid group onto solid supports to create heterogeneous catalysts that are easily separable, reusable, and less corrosive than their homogeneous counterparts. mdpi.comhori-chem.com
Researchers are exploring various support materials:
Silica and Titania: These inorganic supports offer high surface area and thermal stability, making them ideal for immobilizing sulfonic acid groups for use in reactions like esterification and transesterification. mdpi.com
Carbon-Based Materials: A novel approach involves the hydrothermal carbonization of starch or other biomass in the presence of alkyl benzene (B151609) sulfonic acids to create highly active and stable carbon-based solid acid catalysts. scirp.orgresearchgate.netsemanticscholar.org These materials have shown excellent performance and reusability in esterification reactions. scirp.org
Nanoparticles: Functionalizing magnetic nanoparticles or nano-γ-Al₂O₃ with sulfonic acid groups creates catalysts that combine high reactivity with facile magnetic separation or simple filtration for recovery and reuse. hori-chem.comnih.gov
The potential applications for these novel catalysts derived from this compound are extensive. They could serve as "green" alternatives to conventional mineral acids in the production of fine chemicals, biofuels, and pharmaceutical intermediates. mdpi.comhori-chem.com
Advanced Spectroscopic and Mechanistic Studies
A deeper understanding of the properties and reaction mechanisms of this compound is crucial for its optimization and application. Advanced analytical techniques are being employed to provide unprecedented insight into its structure, behavior, and reaction kinetics.
Spectroscopic Characterization:
Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) and fast atom bombardment (FAB) are highly effective for the analysis of sulfonic acids, which are often non-volatile. upce.czacs.org Negative-ion ESI-MS is particularly sensitive for detecting sulfonated compounds. upce.cz Characteristic fragmentation patterns observed in the mass spectra of alkylbenzenesulfonic acids include desulfonation and the loss of the alkyl group, which aids in structural confirmation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging due to potential sample decomposition, NMR is a powerful tool. mdpi.com Advanced NMR techniques could be used to study proton transport mechanisms in systems containing this compound, analogous to studies on methanesulfonic acid, which is relevant for applications in proton-exchange membranes. researchgate.net
Chromatography-Mass Spectrometry (HPLC-MS): The coupling of High-Performance Liquid Chromatography with Mass Spectrometry is invaluable for analyzing complex reaction mixtures, allowing for the separation and identification of different isomers and byproducts in sulfonation reactions. mdpi.com
Mechanistic Studies: Kinetic studies on the sulfonation of ethylbenzene have shown the reaction is first order with respect to the aromatic compound. researchgate.net Research has also quantified the difference in activation enthalpy between the formation of para and ortho isomers, providing a thermodynamic basis for the observed product ratios. researchgate.net Future work will likely involve ab initio molecular dynamics simulations to further elucidate the reaction mechanism, exploring the influence of solvents and the precise nature of the electrophilic species, building on foundational work done for benzene sulfonation. nih.gov
Sustainable Production and Valorization Strategies
The principles of green chemistry are increasingly guiding research into the production and use of chemicals like this compound. The focus is on minimizing environmental impact through safer processes and finding high-value applications.
Sustainable Production: Future production methods aim to move away from using large excesses of fuming sulfuric acid. libretexts.org Key strategies include:
Solid Acid Catalysts: As mentioned previously, developing recyclable solid acid catalysts can replace corrosive and difficult-to-handle liquid acids, simplifying workup procedures and reducing waste. scirp.orgresearchgate.netsemanticscholar.org
Process Intensification: Utilizing microreactors or spinning disc reactors can improve heat and mass transfer, leading to faster reactions, higher selectivity, and inherently safer processes due to smaller reaction volumes. utwente.nlresearchgate.net
Alternative Sulfonating Agents: Research into milder or more selective sulfonating agents could reduce the formation of unwanted byproducts, such as sulfones. prepchem.com
Valorization Strategies: Valorization involves leveraging the unique chemical properties of the sulfonic acid group for advanced applications. A key strategy is its use as a temporary directing group in organic synthesis. The sulfonation reaction is reversible; the sulfonic acid group can be removed by heating in the presence of aqueous acid. chemistrysteps.comlibretexts.org This allows chemists to block a specific position on an aromatic ring (e.g., the para position), direct a subsequent electrophilic aromatic substitution to another position (e.g., ortho), and then remove the sulfonic acid group to obtain a product that would otherwise be difficult to synthesize. chemistrysteps.comlibretexts.org This application as a removable "blocking group" is a powerful tool in the synthesis of complex molecules, dyes, and pharmaceuticals. libretexts.org
Integration with Advanced Materials Science
The integration of this compound into advanced materials is a rapidly emerging field with significant potential. By incorporating the sulfonic acid moiety, materials can be endowed with properties such as acidity, ion-exchange capability, and hydrophilicity.
Functional Polymers: Polymeric sulfonic acids are critical components in various technologies. For example, sulfonated polystyrene (Dowex resin) is a widely used ion-exchange resin, and perfluorinated sulfonic acid polymers like Nafion are essential for proton-exchange membranes (PEMs) in fuel cells. wikipedia.org Future research could involve the synthesis of novel polymers incorporating this compound. This could be achieved by first synthesizing a polymerizable precursor, such as 2-vinylbenzenesulfonic acid derived from this compound, and then polymerizing it to create materials for applications in:
Ion-Exchange Resins: For water softening and purification. wikipedia.org
Membranes: For fuel cells, electrolysis, and desalination.
Polymer-Based Catalysts: Where the acidic sites are part of the polymer backbone.
Hybrid Materials: Another promising direction is the creation of hybrid organic-inorganic materials. This involves covalently grafting this compound onto the surface of inorganic substrates like silica, titania, or carbon nanotubes. mdpi.com These hybrid materials combine the robustness of the inorganic support with the functional properties of the sulfonic acid group, making them suitable for use as high-surface-area solid acid catalysts or specialized adsorbents. mdpi.comhori-chem.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethylbenzene |
| Toluene |
| Benzene |
| Sulfur trioxide |
| Sulfuric acid |
| Methanesulfonic acid |
Q & A
Basic: What are the recommended methods for synthesizing 2-ethylbenzene-1-sulfonic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sulfonation of ethylbenzene using concentrated sulfuric acid (H₂SO₄) or oleum. Key steps include:
- Reagent stoichiometry : A 1:1.2 molar ratio of ethylbenzene to H₂SO₄ minimizes side products like polysulfonation .
- Temperature control : Maintaining 80–100°C ensures complete sulfonation while avoiding decomposition .
- Workup : Neutralization with NaOH yields the sodium salt, which is purified via recrystallization (ethanol/water) .
Validation requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : The sulfonic acid proton (δ 11–13 ppm in DMSO-d₆) disappears upon D₂O exchange, confirming the -SO₃H group. Aromatic protons appear as a multiplet (δ 7.2–8.1 ppm) .
- FT-IR : Strong bands at 1170 cm⁻¹ (S=O asymmetric stretch) and 1030 cm⁻¹ (S=O symmetric stretch) confirm sulfonic acid functionality .
- Mass spectrometry : Molecular ion peaks at m/z 200 (M⁻) validate the molecular formula .
Basic: How does the solubility of this compound vary with solvent polarity and pH?
Answer:
- Polar solvents : High solubility in water (>500 mg/mL at 25°C) due to ionization of the sulfonic acid group.
- pH dependence : Solubility decreases in acidic media (pH < 2) due to protonation, forming the less polar free acid .
- Organic solvents : Moderate solubility in ethanol and DMSO (<50 mg/mL) .
Aggregation in nonpolar solvents can be studied via dynamic light scattering (DLS) .
Advanced: How can researchers investigate interactions between this compound and metal ions for catalytic applications?
Answer:
- Spectroscopic titration : UV-Vis or fluorescence quenching experiments quantify binding constants (e.g., with Fe³⁺ or Cu²⁺) .
- pH control : Adjust pH to 4–6 to prevent metal hydroxide precipitation .
- X-ray crystallography : Co-crystallize the sulfonic acid with metal salts to determine coordination geometry .
Advanced: What computational approaches predict the structure-property relationships of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., sulfonic acid group) .
- Molecular Dynamics (MD) : Simulate aggregation behavior in aqueous solutions using force fields like OPLS-AA .
- QSPR models : Correlate substituent effects (e.g., ethyl group) with acidity (pKa) using Hammett constants .
Advanced: What experimental strategies identify degradation pathways of this compound under oxidative conditions?
Answer:
- HPLC-MS : Monitor degradation products (e.g., sulfones or carboxylic acids) using a C18 column and electrospray ionization .
- Radical trapping : Add TEMPO to confirm radical-mediated pathways in Fenton-like reactions .
- Isotopic labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation into degradation products .
Data Contradiction: How should researchers resolve discrepancies in reported solubility data for this compound?
Answer:
- Replicate conditions : Ensure identical temperature, pH, and solvent purity .
- Analytical validation : Compare gravimetric analysis (post-evaporation) with UV-Vis quantification .
- Report aggregation states : DLS or TEM can detect micelle formation in aqueous solutions, which may skew solubility measurements .
Experimental Design: How to optimize catalytic performance of this compound in esterification reactions?
Answer:
- Reaction variables : Test molar ratios (1–5 mol% catalyst), temperatures (60–120°C), and solvent-free conditions .
- Kinetic studies : Use in-situ FT-IR to track ester formation rates .
- Reusability : Centrifuge and dry the catalyst after each cycle; assess activity loss via TGA .
Data Analysis: What statistical methods validate spectroscopic data for this compound in complex matrices?
Answer:
- Multivariate analysis : Apply PCA or PLS to deconvolute overlapping NMR/IR peaks in mixtures .
- Error propagation : Calculate confidence intervals for quantitative NMR using the GUIDE methodology .
- Cross-validation : Compare results from independent techniques (e.g., NMR vs. XPS) to confirm assignments .
Advanced: How can researchers assess the biological interactions of this compound derivatives?
Answer:
- In vitro assays : Measure IC₅₀ values in cell lines (e.g., HepG2) using MTT assays .
- Molecular docking : Simulate binding to target proteins (e.g., carbonic anhydrase) with AutoDock Vina .
- Toxicity profiling : Evaluate reactive oxygen species (ROS) generation via fluorescence probes (e.g., DCFH-DA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
